Cas no 2228613-38-3 (tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

Technical Introduction: Tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine and a methoxyphenyl moiety. Its structural design, incorporating both sterically hindered and electron-donating groups, enhances stability and reactivity in synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex pharmacophores or fine-tuning molecular properties in drug discovery. The tert-butyl carbamate (Boc) group offers selective deprotection capabilities, while the 3-amino-2,2-dimethylpropyl chain contributes to conformational rigidity. Its well-defined reactivity profile makes it valuable for peptide modifications and targeted functionalization in medicinal chemistry and materials science.
tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate structure
2228613-38-3 structure
Product name:tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate
CAS No:2228613-38-3
MF:C17H28N2O3
Molecular Weight:308.415824890137
CID:5996115
PubChem ID:165573747

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate
    • 2228613-38-3
    • tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
    • EN300-1887527
    • インチ: 1S/C17H28N2O3/c1-16(2,3)22-15(20)19-13-7-8-14(21-6)12(9-13)10-17(4,5)11-18/h7-9H,10-11,18H2,1-6H3,(H,19,20)
    • InChIKey: XEZMZWORRQJQNO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1CC(C)(C)CN)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 308.20999276g/mol
  • 同位素质量: 308.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 363
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • XLogP3: 3.3

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1887527-0.1g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
0.1g
$1081.0 2023-09-18
Enamine
EN300-1887527-0.5g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
0.5g
$1180.0 2023-09-18
Enamine
EN300-1887527-0.25g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
0.25g
$1131.0 2023-09-18
Enamine
EN300-1887527-1.0g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
1g
$1229.0 2023-06-04
Enamine
EN300-1887527-0.05g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
0.05g
$1032.0 2023-09-18
Enamine
EN300-1887527-5g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
5g
$3562.0 2023-09-18
Enamine
EN300-1887527-1g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
1g
$1229.0 2023-09-18
Enamine
EN300-1887527-10.0g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
10g
$5283.0 2023-06-04
Enamine
EN300-1887527-2.5g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
2.5g
$2408.0 2023-09-18
Enamine
EN300-1887527-5.0g
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
2228613-38-3
5g
$3562.0 2023-06-04

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 関連文献

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamateに関する追加情報

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate, identified by the CAS number 2228613-38-3, is a complex organic molecule with significant applications in various fields. This compound has garnered attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted phenol ring. The phenol ring is modified with a methoxy group at the 4-position and an amino-substituted alkyl chain at the 3-position.

Recent studies have highlighted the importance of tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate in drug discovery. Its unique structure allows for versatile interactions with biological systems, making it a promising candidate for developing new therapeutic agents. Researchers have explored its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. The presence of the tert-butyl group enhances the molecule's stability, while the methoxy group on the phenol ring contributes to its solubility and bioavailability.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Its ability to interact with plant receptors makes it a potential candidate for developing new pesticides or growth regulators. Recent experiments have demonstrated that tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate can modulate plant stress responses, offering a novel approach to enhance crop resilience against environmental challenges.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the preparation of the tert-butyl carbamate intermediate and the subsequent coupling with the substituted phenol derivative. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale.

From a structural perspective, tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate exhibits a balance between rigidity and flexibility, which is crucial for its functional properties. The tert-butyl group provides steric bulk, while the amino-substituted alkyl chain introduces hydrogen bonding capabilities. This combination allows the molecule to adopt specific conformations that are essential for its biological activity.

The safety profile of this compound has also been extensively studied. Experimental data indicate that it has low toxicity when administered at therapeutic doses, making it suitable for use in pharmaceutical applications. Furthermore, its environmental impact has been assessed through biodegradation studies, which suggest that it can be safely metabolized by microbial communities without causing long-term ecological harm.

In conclusion, tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate represents a significant advancement in organic chemistry with wide-ranging applications. Its unique structure, coupled with its favorable safety and environmental profiles, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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